
7-Chloro-4-(1-methylhydrazinyl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-4-(1-methylhydrazinyl)quinoline is a chemical compound with the molecular formula C10H10ClN3 It is a derivative of quinoline, a heterocyclic aromatic organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4-(1-methylhydrazinyl)quinoline typically involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with methylhydrazine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like ethanol or methanol. The reaction conditions often include heating the mixture to reflux to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The crude product is typically purified through recrystallization or chromatography .
化学反应分析
Types of Reactions
7-Chloro-4-(1-methylhydrazinyl)quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into different hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various substituents at the chloro or hydrazinyl positions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium methoxide or sodium ethoxide in alcohol solvents are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological and chemical properties .
科学研究应用
7-Chloro-4-(1-methylhydrazinyl)quinoline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives.
Medicine: Research is ongoing to explore its potential as an antimalarial and anticancer agent.
Industry: It is used in the development of new materials with specific electronic and optical properties.
作用机制
The mechanism of action of 7-Chloro-4-(1-methylhydrazinyl)quinoline involves its interaction with biological targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms. In cancer cells, it may induce apoptosis by interfering with cellular signaling pathways .
相似化合物的比较
Similar Compounds
7-Chloro-4-aminoquinoline: Known for its antimalarial properties.
4,7-Dichloroquinoline: A precursor in the synthesis of various quinoline derivatives.
7-Chloro-4-hydrazinoquinoline: Used in the preparation of Schiff base hydrazone ligands
Uniqueness
7-Chloro-4-(1-methylhydrazinyl)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylhydrazinyl group enhances its reactivity and potential for forming various derivatives with significant biological activities .
属性
CAS 编号 |
51708-15-7 |
|---|---|
分子式 |
C10H10ClN3 |
分子量 |
207.66 g/mol |
IUPAC 名称 |
1-(7-chloroquinolin-4-yl)-1-methylhydrazine |
InChI |
InChI=1S/C10H10ClN3/c1-14(12)10-4-5-13-9-6-7(11)2-3-8(9)10/h2-6H,12H2,1H3 |
InChI 键 |
HGGBWXLTZQVJSF-UHFFFAOYSA-N |
规范 SMILES |
CN(C1=C2C=CC(=CC2=NC=C1)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Dicyclohexyl(2',6'-diethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12879837.png)
![2-[(5-Amino-3-methyl-1,2-oxazol-4-yl)sulfanyl]-1-phenylethan-1-one](/img/structure/B12879847.png)
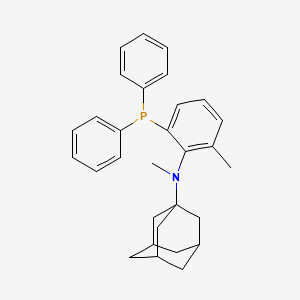
![6-(2,5-Bis(4-aminophenoxy)phenyl)-6H-dibenzo[c,e][1,2]oxaphosphinine 6-oxide](/img/structure/B12879858.png)
![Methyl 2-formyl-6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylate](/img/structure/B12879864.png)
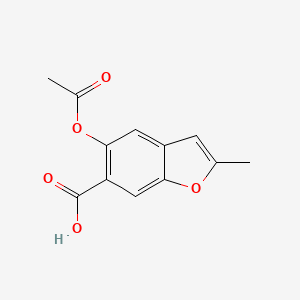

![1-[4-amino-5-(3,4-dichlorophenyl)-2-methyl-1H-pyrrol-3-yl]ethanone](/img/structure/B12879878.png)
![[2,6-Bis[(dimethylamino)methyl]phenyl]iodoplatinum](/img/structure/B12879896.png)
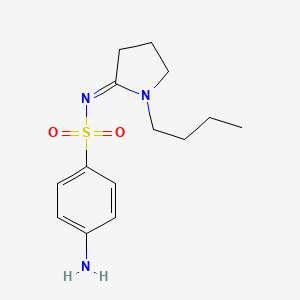
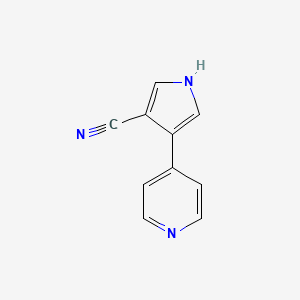
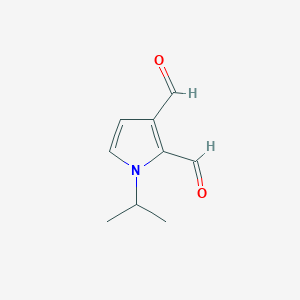
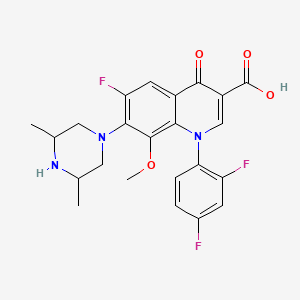
![1-Propanone, 1-[5-(4-nitrophenyl)-2-furanyl]-](/img/structure/B12879922.png)
